molecular formula C13H10N2 B11901010 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

1-Phenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B11901010
M. Wt: 194.23 g/mol
InChI Key: BEXAOGSITTZUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a phenyl group attached to the nitrogen atom of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1H-pyrrolo[2,3-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the reaction of a pyridine derivative with a pyrrole derivative in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific arrangement of the pyridine and pyrrole rings and the presence of the phenyl group. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

1-phenylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H10N2/c1-2-4-12(5-3-1)15-9-7-11-6-8-14-10-13(11)15/h1-10H

InChI Key

BEXAOGSITTZUEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C2C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.